molecular formula C30H36F3N3O2 B1681817 N-(2-isobutoxyphenyl)-N-(4-(methyl(2-(pyridin-3-yl)ethyl)amino)butyl)-3-(trifluoromethyl)benzamide

N-(2-isobutoxyphenyl)-N-(4-(methyl(2-(pyridin-3-yl)ethyl)amino)butyl)-3-(trifluoromethyl)benzamide

Cat. No.: B1681817
M. Wt: 527.6 g/mol
InChI Key: LPCUTEJHSDDQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for SL-870495 are proprietary and not publicly disclosed in detail. it is known that the compound is a small molecule with the molecular formula C30H36F3N3O2 . Industrial production methods would typically involve multi-step organic synthesis, purification, and quality control processes to ensure the compound’s efficacy and safety.

Chemical Reactions Analysis

SL-870495 undergoes various chemical reactions, primarily involving its role as a calcium channel blocker. The compound can participate in:

    Oxidation and Reduction Reactions: These reactions may alter the functional groups on the molecule, potentially affecting its activity.

    Substitution Reactions: These reactions can modify the molecular structure by replacing specific atoms or groups with others.

    Hydrolysis: This reaction can break down the compound into smaller fragments under specific conditions.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and acidic or basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

SL-870495 exerts its effects by blocking voltage-gated calcium channels (VDCCs). These channels are essential for the influx of calcium ions into cells, which is crucial for various cellular functions. By inhibiting these channels, SL-870495 reduces calcium ion entry, leading to decreased muscle contraction and neurotransmitter release . This mechanism is particularly beneficial in conditions like angina pectoris, where reducing cardiac muscle contraction can alleviate symptoms.

Comparison with Similar Compounds

SL-870495 is unique in its specific structure and mechanism of action as a calcium channel antagonist. Similar compounds include other calcium channel blockers such as:

    Verapamil: Used to treat hypertension and angina.

    Diltiazem: Also used for hypertension and angina, with a different chemical structure.

    Nifedipine: Primarily used for hypertension and angina, with a distinct mechanism of action.

Compared to these compounds, SL-870495 offers a unique molecular structure and specific targeting of VDCCs, which may provide distinct therapeutic advantages .

Properties

Molecular Formula

C30H36F3N3O2

Molecular Weight

527.6 g/mol

IUPAC Name

N-[2-(2-methylpropoxy)phenyl]-N-[4-[methyl(2-pyridin-3-ylethyl)amino]butyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C30H36F3N3O2/c1-23(2)22-38-28-14-5-4-13-27(28)36(29(37)25-11-8-12-26(20-25)30(31,32)33)18-7-6-17-35(3)19-15-24-10-9-16-34-21-24/h4-5,8-14,16,20-21,23H,6-7,15,17-19,22H2,1-3H3

InChI Key

LPCUTEJHSDDQRI-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=CC=C1N(CCCCN(C)CCC2=CN=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

CC(C)COC1=CC=CC=C1N(CCCCN(C)CCC2=CN=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SL-870495;  SL 870495;  SL870495.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-isobutoxyphenyl)-N-(4-(methyl(2-(pyridin-3-yl)ethyl)amino)butyl)-3-(trifluoromethyl)benzamide
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N-(2-isobutoxyphenyl)-N-(4-(methyl(2-(pyridin-3-yl)ethyl)amino)butyl)-3-(trifluoromethyl)benzamide
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N-(2-isobutoxyphenyl)-N-(4-(methyl(2-(pyridin-3-yl)ethyl)amino)butyl)-3-(trifluoromethyl)benzamide
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N-(2-isobutoxyphenyl)-N-(4-(methyl(2-(pyridin-3-yl)ethyl)amino)butyl)-3-(trifluoromethyl)benzamide
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N-(2-isobutoxyphenyl)-N-(4-(methyl(2-(pyridin-3-yl)ethyl)amino)butyl)-3-(trifluoromethyl)benzamide
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N-(2-isobutoxyphenyl)-N-(4-(methyl(2-(pyridin-3-yl)ethyl)amino)butyl)-3-(trifluoromethyl)benzamide

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